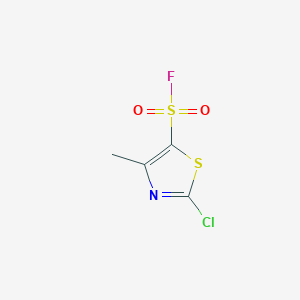

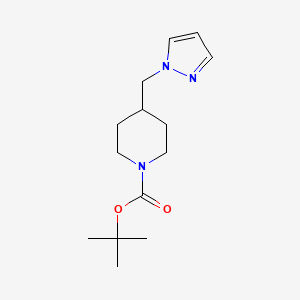

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride, also known as CMTSF, is a chemical compound used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is used as a reagent in synthesis reactions. CMTSF is an important reagent in the synthesis of various pharmaceuticals, polymers, and other materials. It is also used in the synthesis of complex molecules, such as those found in drugs and other chemicals.

Applications De Recherche Scientifique

Noncovalent Interactions of Aromatic Sulfonyl Fluoride

A study by Bellia et al. (2022) on heteroaryl sulfonyl(VI) fluoride demonstrated the synthesis and analysis of noncovalent interactions in the solid-state, contrasting it with its chloride counterpart. Through Hirshfeld surface analysis and computational studies, it was shown that the fluoride does not participate in hydrogen interactions unlike the chloride but forms close interactions with π bonds, suggesting potential applications in designing compounds with specific interaction profiles for chemical biology or materials science (Bellia et al., 2022).

Fluoride-mediated Synthesis

Shavnya et al. (2005) explored the fluoride-mediated nucleophilic substitution reactions to synthesize 5-alkyl amino- and ether-substituted pyrazoles, highlighting the versatility of fluoride in facilitating mild conditions for chemical synthesis. This study underscores the potential utility of fluoride in developing new synthetic methodologies, which could be relevant for compounds like 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride (Shavnya et al., 2005).

Electrolytic Partial Fluorination

The electrolytic fluorination of sulfides, as discussed by Hou et al. (1997), provides a pathway to selectively introduce fluorine atoms into molecules, preserving the heterocyclic moieties without fluorination. This approach could be applicable for selective modification of molecules similar to 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride, enhancing their utility in pharmaceuticals and agrochemicals (Hou et al., 1997).

Radical Fluorosulfonylation

Nie and Liao (2021) reported on the radical fluorosulfonylation of alkenes, introducing sulfonyl fluorides as a functional group. This study highlights the growing interest in sulfonyl fluorides for chemical biology and drug discovery, suggesting that compounds like 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride could serve as key intermediates in synthesizing bioactive molecules (Nie & Liao, 2021).

Propriétés

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKXKSFFKCFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2775686.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775687.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide](/img/structure/B2775694.png)

![methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2775696.png)

![2-chloro-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-N-propylbenzenesulfonamide](/img/structure/B2775699.png)

![2-(cyclopropylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2775703.png)

![2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2775704.png)

![(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2775706.png)

![3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2775708.png)